3-Phenoxy-1-phenylpropan-1-one
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Overview
Description
3-Phenoxy-1-phenylpropan-1-one is an organic compound with the molecular formula C15H14O2 It is characterized by a phenyl group attached to a propanone backbone, with an additional phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxy-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with phenoxyacetone under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran. The mixture is then refluxed to facilitate the reaction, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and efficiency. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-Phenoxy-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1-phenylpropan-1-one involves its interaction with various molecular targets. The phenyl and phenoxy groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways. The compound’s reactivity also allows it to form covalent bonds with nucleophilic sites in biomolecules, influencing their function.
Comparison with Similar Compounds
Propiophenone: Another related compound, differing by the absence of the phenoxy group.
Uniqueness: 3-Phenoxy-1-phenylpropan-1-one is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-phenoxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-15(13-7-3-1-4-8-13)11-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
RNNIZPOJABCACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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